Product packaging for Avibactam Butylammonium Salt(Cat. No.:)

Avibactam Butylammonium Salt

Cat. No.: B1160787
M. Wt: 338.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within β-Lactamase Inhibitor Discovery and Development Paradigms

The discovery of β-lactam antibiotics was a landmark in medicine, but their efficacy has been challenged by the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring. mdpi.comresearchgate.net This has led to a continuous effort to develop β-lactamase inhibitors that can be co-administered with β-lactam antibiotics to protect them from degradation.

The initial wave of clinically successful inhibitors included compounds like clavulanic acid, sulbactam, and tazobactam. nih.govd-nb.info While effective against many class A β-lactamases, their utility is limited against an expanding array of enzymes, including class C and some class D enzymes. nih.govnih.gov This spurred the search for new inhibitor scaffolds, leading to the development of non-β-lactam inhibitors.

The discovery and development of new β-lactamase inhibitors follow several paradigms:

Target-based screening: This involves screening large libraries of chemical compounds for their ability to inhibit a specific β-lactamase enzyme.

Fragment-based lead discovery: This approach identifies small chemical fragments that bind to the enzyme's active site, which are then optimized and linked together to create more potent inhibitors. nih.gov

Structure-based drug design: This uses the three-dimensional structure of the β-lactamase enzyme to design inhibitors that fit precisely into the active site.

Avibactam (B1665839) emerged from these modern drug discovery efforts as a potent, broad-spectrum inhibitor with a novel mechanism of action. mdpi.comtandfonline.com Unlike traditional β-lactam-based inhibitors, avibactam is a diazabicyclooctane (DBO) that forms a reversible covalent bond with the serine residue in the active site of the β-lactamase. asm.orgtandfonline.com

The Role of Salt Forms in Chemical Synthesis and Preclinical Compound Characterization

In drug discovery and development, the salt form of a compound is crucial as it can significantly influence its physicochemical properties. nih.govresearchgate.net The selection of an appropriate salt is a critical step that can impact a drug candidate's solubility, stability, and manufacturability. drug-dev.comcriver.com For preclinical research, having a solid, crystalline form of a compound is highly desirable for ease of handling, purification, and formulation. criver.com

The use of a specific salt form, such as the butylammonium (B8472290) salt of avibactam, offers several advantages in the preclinical setting:

Improved Solubility: Salt formation is a common strategy to enhance the aqueous solubility of poorly soluble compounds, which is often a challenge in early drug development. nih.gov

Enhanced Stability: A crystalline salt form is generally more stable than the amorphous free form, which is important for ensuring the integrity of the compound during storage and experimentation. researchgate.net

Facilitated Handling and Purification: Crystalline salts are typically easier to handle and purify than their free-form counterparts, which may be oils or amorphous solids. criver.com

Consistent Preclinical Data: Using a well-characterized, stable salt form helps to ensure the reproducibility of preclinical studies by minimizing variability in the compound's properties. drug-dev.com

The butylammonium salt of avibactam provides a stable, solid form of the inhibitor that is suitable for use in a variety of in vitro and in vivo preclinical studies. This allows researchers to accurately assess its inhibitory activity, spectrum, and mechanism of action.

Historical Development and Evolution of Diazabicyclooctane (DBO) Inhibitors

The discovery of the diazabicyclooctane (DBO) scaffold as a source of potent β-lactamase inhibitors was a significant breakthrough. researchgate.net Initial investigations into DBOs as potential mimics of β-lactam antibiotics in the mid-1990s did not yield compounds with direct antibacterial activity but revealed their potential as β-lactamase inhibitors. d-nb.inforesearchgate.net

This discovery led to extensive research and development efforts focused on optimizing the DBO scaffold to create potent, broad-spectrum inhibitors. Avibactam was the first DBO to reach clinical use, demonstrating potent inhibition of class A, class C, and some class D β-lactamases. mdpi.commdpi.com

The success of avibactam has spurred the development of other DBO-based inhibitors, such as relebactam (B560040) and durlobactam, each with its own unique profile of β-lactamase inhibition. frontiersin.org The evolution of DBO inhibitors continues, with ongoing research focused on synthesizing new derivatives with improved activity against a wider range of β-lactamases, including metallo-β-lactamases, and overcoming emerging resistance mechanisms. mdpi.comresearchgate.net

Table 1: Evolution of Key β-Lactamase Inhibitors

Inhibitor Class Example Compound(s) Primary Spectrum of Activity Mechanism of Action
β-Lactam-based Clavulanic Acid, Tazobactam Class A β-lactamases nih.gov Irreversible, covalent inhibition
Diazabicyclooctane (DBO) Avibactam, Relebactam Class A, C, and some D β-lactamases mdpi.comfrontiersin.org Reversible, covalent inhibition asm.orgtandfonline.com
Cyclic Boronates Vaborbactam Class A and C serine β-lactamases Reversible, covalent inhibition

Overview of Research Trajectories and Unanswered Questions in Avibactam Science

Despite the success of avibactam, ongoing research continues to explore its full potential and address remaining questions. Current research trajectories include:

Understanding Resistance Mechanisms: A key area of investigation is the emergence of resistance to avibactam. researchgate.netmdpi.com Research is focused on identifying the genetic and biochemical mechanisms by which bacteria develop resistance, which can inform the development of next-generation inhibitors.

Exploring New Combinations: Researchers are investigating the combination of avibactam with other β-lactam antibiotics to further broaden its spectrum of activity and combat multidrug-resistant pathogens. annsaudimed.net

Investigating Direct Antibacterial Activity: Some studies have shown that at high concentrations, avibactam can exhibit direct antibacterial activity by inhibiting penicillin-binding proteins (PBPs). nih.gov Further research is needed to understand the clinical relevance of this finding.

Optimizing DBO Scaffolds: The DBO scaffold continues to be a focus for the synthesis of new inhibitors with improved properties, such as enhanced activity against metallo-β-lactamases and a higher barrier to resistance. mdpi.comresearchgate.net

Unanswered questions that remain in avibactam science include:

What are the long-term evolutionary pathways of resistance to avibactam in clinical settings? oup.com

Can the DBO scaffold be modified to effectively inhibit all classes of β-lactamases, including metallo-β-lactamases?

What is the full clinical potential of avibactam in combination with a wider range of β-lactam partners?

Properties

Molecular Formula

C₁₁H₂₂N₄O₆S

Molecular Weight

338.38

Synonyms

Butan-1-aminium (1R,2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate;  Avibactam Impurity 8

Origin of Product

United States

Synthetic Methodologies and Process Development for Avibactam and Its Salt Forms

Retrosynthetic Analysis of the Diazabicyclooctane Core Structure

A retrosynthetic analysis of the avibactam (B1665839) diazabicyclooctane (DBO) core reveals that the primary challenge lies in the stereocontrolled construction of the bicyclic system. The core can be conceptually disconnected to reveal a substituted piperidine (B6355638) ring as a key precursor. This strategic disconnection simplifies the complex bicyclic structure into a more manageable monocyclic intermediate, where the required stereocenters can be established before the final ring closure.

Classical and Contemporary Synthetic Routes to Avibactam Precursors

Several synthetic routes for avibactam precursors begin with readily available chiral molecules to establish the required stereochemistry early in the process. L-pyroglutamic acid, a derivative of L-glutamic acid, is a commonly used starting material. researchgate.netacs.org

The table below outlines a general sequence starting from a glutamic acid derivative, highlighting the non-isolation of several intermediates, a key optimization for industrial-scale synthesis. researchgate.net

Starting Material Key Transformations Intermediate(s) Significance
L-Glutamic Acid DerivativeRing formation, functional group interconversions(Not Isolated)Avoids isolation of reactive intermediates, improving industrial efficiency. researchgate.net
(Intermediate)Further transformationsKey Piperidine IntermediateEstablishes the core stereochemistry for the DBO scaffold. researchgate.net

Achieving the correct stereochemistry in the diazabicyclooctane scaffold is critical for the biological activity of avibactam. Synthetic strategies employ various techniques to ensure the desired (2S,5R) configuration.

One primary strategy is the use of chiral starting materials like L-pyroglutamic acid, as discussed previously, which embeds the desired chirality from the outset. researchgate.net Another key aspect is the stereoselective reduction of intermediates. For example, the reduction of a piperidine-5-one derivative can be controlled to yield the desired 5R-hydroxy configuration, which is a precursor to the 5R-amino group.

Furthermore, enzymatic resolutions have been successfully employed to separate stereoisomers, providing access to chirally pure intermediates. A novel route utilized a lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, a valuable precursor for a key intermediate. acs.orgacs.org This enzymatic step was crucial for achieving high stereochemical purity. Chemical catalytic methods were also explored for this transformation, but they generally resulted in poorer stereoselectivity. acs.org The subsequent steps then involve inverting the stereocenter at the C5 position, often via a Mitsunobu reaction, to achieve the required (2S,5R) configuration in the key intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate. acs.org

Preparation, Isolation, and Characterization of Avibactam Butylammonium (B8472290) Salt

In the large-scale synthesis of avibactam, the isolation of the final compound can be challenging. The use of a tetrabutylammonium (B224687) salt of avibactam serves as a pivotal strategic step to address this issue. up.pt This salt form is a stable, crystalline solid that is readily isolated and purified, which is a significant advantage in a manufacturing setting. up.pt

The formation of the tetrabutylammonium salt allows for the efficient removal of impurities generated in the preceding synthetic steps. googleapis.com Once the highly pure tetrabutylammonium salt is obtained, it can be converted to the final sodium salt (the active pharmaceutical ingredient) in a straightforward salt-exchange reaction, often under sterile conditions. up.pt This strategy of isolating a stable intermediate for purification before proceeding to the final API is a common and effective approach in pharmaceutical manufacturing to ensure high purity and quality.

The formation of the avibactam butylammonium salt typically occurs after the construction of the DBO core and involves a two-step sequence: sulfation and salt formation.

A highly optimized process involves a one-pot debenzylation and sulfation of the precursor, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. acs.orgup.pt In this step, the benzyl (B1604629) protecting group on the N-hydroxyurea moiety is removed via catalytic hydrogenation, and the resulting hydroxyl group is immediately sulfated. acs.orggoogle.com A common sulfating agent for this transformation is a sulfur trioxide-trimethylamine complex. acs.orggoogleapis.com

The reaction sequence can be summarized as follows:

Debenzylation/Sulfation: The benzyloxy precursor is subjected to catalytic hydrogenation (e.g., using Pd/C) in the presence of a sulfating agent like a sulfur trioxide complex. This one-pot procedure generates the sulfate (B86663) intermediate. acs.orgacs.org

Cation Exchange: The resulting sulfate, without being isolated, is then treated with a source of tetrabutylammonium cation, such as tetrabutylammonium acetate. acs.orggoogleapis.com This leads to a cation exchange reaction, precipitating the desired tetrabutylammonium salt, which can then be isolated by filtration as a crystalline solid. acs.org

The table below details the key reagents in this transformation.

Step Precursor Key Reagents Product
Debenzylation & Sulfation(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide1. Hydrogen, Pd/C2. Sulfur trioxide trimethylamine (B31210) complexAvibactam sulfate intermediate
Cation ExchangeAvibactam sulfate intermediateTetrabutylammonium acetate({[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy}sulfonyl)tetrabutylammonium salt google.com

Optimization of Salt Formation and Crystallization for Purity and Yield

The isolation and purification of avibactam are complicated by the presence of a sulfonic acid group, making the optimization of salt formation and crystallization a critical step for achieving high purity and yield. researchgate.net The tetrabutylammonium salt of avibactam is a key intermediate in its synthesis, often preceding the formation of the final sodium salt. google.comgoogleapis.com The purity of the final avibactam sodium product is directly dependent on the chemical purity of the tetrabutylammonium salt when the conversion is direct. googleapis.com However, using the avibactam free acid as an intermediate has been shown to be an excellent method for purification, yielding high-purity avibactam sodium regardless of the quality of the starting tetrabutylammonium salt. googleapis.com

Process development has focused on creating efficient and robust manufacturing routes. researchgate.net One optimized process involves a one-pot debenzylation/sulfation reaction followed by a cation exchange to produce the avibactam salt. acs.orgacs.org Different crystalline forms of avibactam sodium, such as Form C, have been targeted for their stability. google.comquickcompany.in Processes have been developed to reliably produce specific polymorphic forms from various starting materials, including avibactam free acid or its tetrabutylammonium salt, by carefully controlling conditions like water content. google.comgoogle.com

Innovations in separation and purification include the use of Gemini quaternary ammonium (B1175870) salts, which have demonstrated high extraction yields for avibactam. researchgate.net Reactive crystallization is another technique employed to prepare specific crystal forms, such as Form B of avibactam sodium, directly from the avibactam tetrabutylammonium salt. nus.edu.sg The choice of the salt-forming agent and the crystallization solvent system are crucial variables. For instance, the formation of an oxalate (B1200264) salt of a key intermediate has been shown to produce high purity (99.5%) and yield (60.2%) product. google.com

Below is a table summarizing various approaches to optimize salt formation and crystallization:

Method/IntermediateStarting MaterialKey Process StepsOutcome
Avibactam Free Acid Intermediate googleapis.comAvibactam Tetrabutylammonium SaltConversion to free acid, then to sodium saltHigh chemical purity of final Avibactam Sodium
One-Pot Debenzylation/Sulfation acs.orgacs.orgEthyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylateSimultaneous debenzylation and sulfation, followed by cation exchangeEfficient synthesis with a 23.9% overall yield over 10 steps
Polymorphic Control (Form C) google.comgoogle.comAvibactam Free Acid or Tetrabutylammonium SaltControl of water content in a suspensionPolymorphically pure crystalline Form C of Avibactam Sodium
Gemini Quaternary Ammonium Salt Precipitation researchgate.netAvibactam solution post-hydrosulfonationPrecipitation using a butyl-based Gemini Quaternary Ammonium Salt86.4% yield with 99.90% relative purity
Reactive Crystallization (Form B) nus.edu.sgAvibactam Tetrabutylammonium SaltReaction with a sodium source in an ethanol (B145695) aqueous solutionDirect formation of crystalline Form B of Avibactam Sodium

Green Chemistry Principles and Sustainable Synthetic Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. unibo.it The synthesis of complex molecules like avibactam involves multiple steps, making it a key target for more sustainable manufacturing practices. researchgate.netresearchgate.net

Atom Economy and Environmental Footprint Reduction

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.comprimescholars.comnih.gov Reactions with high atom economy, such as addition reactions, are preferred as they generate less waste. jk-sci.com In contrast, syntheses that rely heavily on protecting groups or involve stoichiometric reagents often have poor atom economy. primescholars.comnih.gov

Solvent Selection and Waste Minimization in Process Chemistry

Solvent use is a major contributor to the waste generated by the pharmaceutical industry, often accounting for around 80% of the total waste. nih.gov Therefore, judicious solvent selection is a critical aspect of green process chemistry. researchgate.netnih.gov The synthesis of avibactam and its derivatives involves numerous steps that traditionally use a variety of organic solvents. researchgate.netresearchgate.net The complete removal of these residual solvents is essential for patient safety, necessitating rigorous quality control. researchgate.netresearchgate.net

Synthesis of Avibactam Derivatives and Analogues for Structure-Activity Relationship Studies

The diazabicyclooctane (DBO) scaffold of avibactam is a key structural motif for inhibiting serine β-lactamases. nih.govnih.gov Significant research has been dedicated to synthesizing derivatives and analogues to explore and optimize the structure-activity relationship (SAR), aiming to broaden the spectrum of activity and overcome resistance. nih.govacs.orgresearchgate.net

Design Principles for Modified Diazabicyclooctane Scaffolds

The design of new DBO derivatives is centered on modifying the core structure to enhance interactions with the active site of β-lactamase enzymes and potentially other targets like penicillin-binding proteins (PBPs). acs.orgresearchgate.netresearchgate.net A primary strategy involves altering the substituent at the C-2 position of the DBO ring. nih.gov The goal is to create derivatives with improved inhibitory profiles against a wider range of β-lactamases, including Class A, C, and D enzymes. nih.govnih.gov

One design principle is to introduce moieties that can form additional interactions within the enzyme's active site. For example, while some triazole-containing DBOs showed reduced efficacy compared to avibactam due to the loss of a key hydrogen bond, this was partially compensated by other interactions from the triazole substituents. nih.govacs.org Another approach involves replacing the carboxamide group entirely. The discovery of ANT3310, a novel DBO where a fluorine atom replaces the carboxamide, demonstrated that significant modifications to the scaffold could lead to unique activity profiles, including the potentiation of carbapenems against resistant pathogens. nih.gov These studies highlight that SAR considerations for DBOs must account for both β-lactamase inhibition and potential direct antibacterial activity through PBP targeting. acs.orgnih.gov

Functionalization Strategies and Introduction of New Chemical Moieties

Various chemical strategies have been employed to functionalize the DBO scaffold and introduce new chemical groups. A common point of modification is the C-2 position. Researchers have successfully synthesized new avibactam derivatives by introducing sulfonylamidine moieties at this position, leading to compounds with potent inhibitory activity. bohrium.com Another strategy involves creating an azido (B1232118) derivative of the DBO scaffold, which can then be functionalized using the Huisgen-Sharpless cycloaddition reaction ("click chemistry") to attach various triazole-containing groups. researchgate.netnih.gov

Other functionalization approaches include:

Amidine Derivatives: A series of DBO derivatives with various substituted-amidine moieties linked to the C-2 position have been synthesized and tested. researchgate.net

Imidate Derivatives: To explore potential inhibitory action, new imidate derivatives of the DBO ring have been synthesized. nih.gov

Traceless Staudinger Ligation: This method has been used to functionalize the C-2 position by ligating phosphine (B1218219) phenol (B47542) esters to an azido-containing DBO precursor. nih.gov

These functionalization strategies allow for the systematic exploration of how different chemical properties (e.g., size, charge, hydrogen bonding capacity) at various positions on the DBO scaffold impact the molecule's ability to inhibit β-lactamases and penetrate bacterial cells. nih.gov

The table below summarizes various functionalization strategies for the DBO scaffold:

Functionalization StrategyPosition of ModificationIntroduced MoietyPurpose
Sulfonylation bohrium.comC-2SulfonylamidineEnhance inhibition profile
Click Chemistry researchgate.netnih.govC-2TriazolesIntroduce diverse substituents
Amidation researchgate.netC-2Substituted AmidinesExplore SAR
Imidate Formation nih.govC-2ImidatesInvestigate β-lactamase inhibitory action
Staudinger Ligation nih.govC-2Various via phosphine phenol estersFunctionalize with diverse groups
Carboxamide Replacement nih.govC-2FluorineCreate novel DBOs with unique activity

Molecular Mechanism of β Lactamase Inhibition by Avibactam

Biochemical Characterization of Enzyme-Inhibitor Interactions

The interaction between avibactam (B1665839) and β-lactamases has been extensively studied to elucidate the kinetics and chemical transformations that underpin its inhibitory effect. These investigations have revealed a multi-step process involving covalent bond formation and subsequent regeneration of the active inhibitor.

The inhibitory process begins with the formation of a non-covalent encounter complex between avibactam and the β-lactamase. This is followed by a rapid acylation step, where the catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of avibactam's DBO ring. nih.govpnas.org This nucleophilic attack results in the opening of the avibactam ring and the formation of a stable, covalent carbamoyl (B1232498) acyl-enzyme intermediate. nih.govpnas.orgnih.gov

The efficiency of this acylation, represented by the second-order rate constant (k₂/Kᵢ), varies depending on the specific β-lactamase. For instance, against the Class A β-lactamase TEM-1, the acylation rate is approximately 1.6 x 10⁵ M⁻¹s⁻¹. nih.gov For other clinically significant enzymes, the acylation efficiency ranges from 1.0 x 10⁵ M⁻¹s⁻¹ for CTX-M-15 to 1.1 x 10¹ M⁻¹s⁻¹ for OXA-10. researchgate.netdrugbank.com

Following acylation, the process of deacylation occurs, which is the rate-limiting step for the regeneration of the free enzyme. nih.govpnas.org For TEM-1, the deacylation off-rate is slow, measured at 0.045 min⁻¹, which corresponds to a half-life of approximately 16 minutes for the acyl-enzyme complex. nih.govpnas.org This slow rate of deacylation effectively sequesters the enzyme in an inactive state.

A key feature of avibactam's mechanism is the reversibility of the covalent inhibition. nih.govasm.org Unlike other inhibitors that are hydrolyzed and permanently inactivated, the deacylation of the avibactam-enzyme complex regenerates the intact avibactam molecule. nih.govresearchgate.net This regeneration is achieved through an intramolecular ring closure, reforming the DBO structure. pnas.org This unique recyclization allows a single molecule of avibactam to potentially inhibit multiple β-lactamase molecules, contributing to its high efficiency. researchgate.net Nuclear magnetic resonance (NMR) and mass spectrometry studies have confirmed that deacylation proceeds through the regeneration of intact avibactam, not through hydrolysis. nih.govpnas.org

The acyl-enzyme complexes formed between avibactam and various β-lactamases generally exhibit significant stability. nih.gov For most Class A and Class C enzymes, the complex is stable to hydrolysis and rearrangement. researchgate.netdrugbank.com For example, the acyl-enzyme complex with TEM-1 remains stable for over 24 hours. pnas.org

However, the stability can vary between different classes and even within the same class of β-lactamases. The acyl-enzyme complex with the Class D enzyme OXA-10 is particularly long-lived, with a deacylation half-life greater than 5 days. researchgate.netdrugbank.com In contrast, the complex with the Class A carbapenemase KPC-2 displays a slower, alternative hydrolytic pathway that leads to fragmentation of the acyl-avibactam complex over time, although this is a minor route compared to the primary reversible deacylation. researchgate.netdrugbank.comnih.gov

Specificity and Spectrum of β-Lactamase Inhibition

Avibactam exhibits a broad spectrum of activity, inhibiting β-lactamases from Ambler classes A and C, and some from class D. nih.govasm.orgfda.gov This wide range of activity is a significant advantage over earlier generation inhibitors, which are often limited to Class A enzymes. fda.gov

Avibactam is a potent inhibitor of many clinically important Class A β-lactamases. This includes the common plasmid-mediated β-lactamase TEM-1, the extended-spectrum β-lactamase (ESBL) CTX-M-15, and the Klebsiella pneumoniae carbapenemase (KPC-2). nih.govplos.org The inhibition of these enzymes is crucial for restoring the activity of β-lactam antibiotics against resistant Gram-negative bacteria. researchgate.net

The efficiency of inhibition varies among Class A enzymes. For example, the acylation efficiency against CTX-M-15 is approximately 10-fold higher than that against KPC-2. nih.gov Despite these differences, avibactam effectively inhibits these key enzymes, contributing to its clinical utility. nih.gov

Inhibition Kinetics of Avibactam against Ambler Class A β-Lactamases
EnzymeAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Half-life (t₁/₂) (min)
TEM-11.6 x 10⁵16
CTX-M-151.0 x 10⁵40
KPC-21.1 x 10⁴82

A distinguishing feature of avibactam is its potent inhibition of Ambler Class C β-lactamases, such as AmpC. nih.govasm.orgmdpi.com These enzymes are often chromosomally encoded and can be induced to high levels, leading to resistance to many cephalosporins. nih.gov Traditional β-lactamase inhibitors are generally not effective against Class C enzymes. fda.gov

Avibactam's ability to inhibit AmpC is a significant therapeutic advantage. nih.govasm.org The acylation efficiency of avibactam against AmpC from Enterobacter cloacae and Pseudomonas aeruginosa is greater than 10³ M⁻¹s⁻¹. nih.gov The deacylation rates for Class C enzymes can vary, with the half-life for P. aeruginosa AmpC being approximately 6 minutes, while for E. cloacae AmpC it is around 300 minutes. nih.gov While avibactam is a potent inhibitor, it has also been observed to have a strain-variable ability to induce the expression of AmpC enzymes, though generally at concentrations higher than those achieved clinically. ukhsa.gov.uk

Inhibition Kinetics of Avibactam against Ambler Class C β-Lactamases
EnzymeAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Half-life (t₁/₂) (min)
P. aeruginosa AmpC> 10³6
E. cloacae AmpC> 10³300

Variable Activity and Interaction with Ambler Class D β-Lactamases (e.g., OXA-48)

Avibactam demonstrates notable, albeit variable, inhibitory activity against Ambler Class D β-lactamases, a diverse group of enzymes. Its efficacy is particularly significant against OXA-48 and related variants, which are a growing clinical concern. acs.orgmdpi.com The combination of ceftazidime (B193861) with avibactam has shown promise as an effective therapy against pathogens producing OXA-48. asm.org In vitro surveillance studies consistently report high susceptibility rates of OXA-48-producing Enterobacterales to ceftazidime-avibactam. asm.orgnih.govmjima.org For instance, one surveillance program found 92.5% of OXA-48-producing isolates were susceptible to the combination. asm.org Another study focusing on isolates from phase 3 clinical trials reported 99.1% susceptibility among OXA-48 producers. nih.gov

The interaction between avibactam and OXA-48 involves the same fundamental mechanism seen with Class A and C enzymes: covalent acylation of the active site serine (Ser70). acs.org This reaction proceeds through the opening of avibactam's diazabicyclooctane (DBO) ring to form a stable carbamoyl-enzyme intermediate. asm.orgresearchgate.net However, a key feature of its interaction with OXA-48 is the very slow rate of deacylation, which involves the recyclization of avibactam to its intact form. acs.orgasm.org This slow reversibility contributes to its effectiveness as an inhibitor for this enzyme class. acs.org

Crystal structures of avibactam in complex with OXA-48 reveal a consistent binding mode where the carbamate (B1207046) carbonyl is positioned in the oxyanion hole, and the sulfate (B86663) group interacts with other residues like Arg250. asm.orgresearchgate.net The potency of avibactam against OXA-48 has been attributed to the specific topography of its active site. Compared to other OXA enzymes that are less susceptible to avibactam, such as OXA-23 and OXA-24, OXA-48 lacks a restrictive hydrophobic bridge at the edge of its active site, which may allow for easier entry of the inhibitor. researchgate.net The variable activity of avibactam against different Class D enzymes underscores the structural diversity within this class and how subtle changes in active site architecture can significantly impact inhibitor binding and efficacy. acs.orgnih.gov

Table 1: In Vitro Susceptibility of OXA-48-Producing Enterobacterales to Ceftazidime-Avibactam (CAZ-AVI)

Study/Surveillance Program Number of Isolates Susceptibility Rate (%) Source(s)
INFORM Global Surveillance (2012-2015) 265 92.5% asm.org
Phase 3 Clinical Trials & ATLAS Program 113 99.1% nih.gov
Turkish Study 98 (MBL-negative) 79.6% mjima.org
Global Surveillance (2016-2020) 1,380 (MBL-negative) ≥99.0% nih.govresearchgate.net

Molecular Determinants of Inhibition Potency

Active Site Residues Critical for Avibactam Binding and Catalysis

The potent inhibition of serine β-lactamases by avibactam is dependent on specific interactions with a constellation of highly conserved amino acid residues within the enzyme's active site. nih.govnih.gov X-ray crystallography has revealed that upon forming the covalent bond with the catalytic serine (Ser70 in Class A, Ser64 in Class C), avibactam is anchored in place by a network of hydrogen bonds and polar interactions. nih.govnih.govrcsb.org

Three key regions of the avibactam molecule establish critical contacts:

Carbamoyl-ester Linkage: The covalent bond with the catalytic serine (e.g., Ser70 in KPC-2, Ser64 in AmpC) is the foundation of inhibition. nih.govrcsb.org The C7 carbonyl of the newly formed carbamate is stabilized in the oxyanion hole by hydrogen bonds from the backbone amides of other conserved serine residues. nih.gov

Sulfate Moiety: The sulfate group is a crucial recognition element, forming multiple polar contacts that secure the inhibitor in the active site. nih.govnih.gov In Class C AmpC, this group is positioned by residues such as Lys315, Thr316, and Asn346. nih.gov In Class A enzymes like CTX-M-15, analogous interactions are made with residues like Lys234 and Thr237. researchgate.net

Carboxamide Group: This group also contributes to binding affinity by forming hydrogen bonds with residues like Asn152 and Gln120 in Class C enzymes. nih.gov

Studies have shown that these key binding residues are highly conserved across susceptible enzyme classes, suggesting a limited potential for pre-existing resistance due to natural variations in the binding pocket. nih.govasm.org

Table 2: Key Active Site Residues Interacting with Avibactam in Different β-Lactamase Classes

Enzyme Class Example Enzyme Catalytic Nucleophile Key Interacting Residues Source(s)
Class A CTX-M-15, KPC-2 Ser70 Lys73, Ser130, Asn132, Lys234, Thr235, Ser/Thr237 researchgate.netnih.govrcsb.org
Class C P. aeruginosa AmpC Ser64 Lys67, Gln120, Tyr150, Asn152, Lys315, Thr316, Asn346 nih.govnih.govasm.org
Class D OXA-48 Ser70 Lys73 (carbamoylated), Arg250 asm.orgresearchgate.net

Conformational Changes in Enzyme Upon Inhibitor Binding

The binding of avibactam to serine β-lactamases generally induces only subtle conformational changes within the active site. nih.govnih.gov For many Class A enzymes, structural alignment of the apo (unbound) and the avibactam-bound forms reveals that the active site is largely pre-organized for inhibitor binding, with most key residues superimposing almost exactly. researchgate.net This suggests that the enzyme does not need to undergo significant rearrangement to accommodate the inhibitor. researchgate.net

More pronounced conformational changes have been linked to mechanisms of resistance. For example, in the KPC-2 enzyme, mutations like D179Y can destabilize the Ω-loop, a flexible region near the active site. asm.org This disorder compromises interactions between the enzyme and avibactam, particularly with the inhibitor's amide moiety and the critical "deacylation water" molecule held in place by the Ω-loop, thus reducing inhibitory potency. asm.orgasm.org Such findings indicate that while initial binding may cause minimal changes, the stability of certain structural elements like the Ω-loop is critical for effective inhibition. asm.orgasm.org The process of slow deacylation (recyclization) itself may be governed by subtle conformational adjustments within the enzyme-inhibitor complex. pnas.org

Structural Biology and Computational Biophysics

High-Resolution X-ray Crystallography of Avibactam-β-Lactamase Complexes

High-resolution X-ray crystallography has been instrumental in visualizing the precise interactions between avibactam (B1665839) and its target β-lactamases at an atomic level. These structural snapshots have elucidated the binding modes, conformational changes, and the basis for its unique reversible inhibition mechanism.

Crystallographic studies of avibactam in complex with various β-lactamases, including class A (e.g., CTX-M-15, KPC-2), class C (e.g., AmpC), and class D (e.g., OXA-10, OXA-48) enzymes, have revealed a conserved binding mechanism. nih.govnih.govacs.org Upon entering the active site, the nucleophilic serine residue (Ser70 in class A and D, Ser64 in class C) attacks the carbonyl carbon of avibactam's cyclic urea (B33335). nih.gov This results in the formation of a covalent carbamoyl-enzyme intermediate, with the opening of avibactam's diazabicyclooctane (DBO) ring. nih.govmdpi.com

The inhibitor is further stabilized within the active site by a network of non-covalent interactions. The sulfate (B86663) group of avibactam typically engages with positively charged pockets, forming polar contacts with residues such as Lys234, Thr235, and Ser237 in CTX-M-15. nih.gov The carboxamide moiety is also crucial for binding, forming hydrogen bonds with conserved residues like Asn132 and Asn104 in class A enzymes. nih.govacs.org These extensive interactions anchor the inhibitor, contributing to its high affinity and potent inhibitory activity across different β-lactamase classes.

Table 1: Key Interacting Residues in Avibactam-β-Lactamase Complexes Identified by X-ray Crystallography.
β-Lactamase (Class)Covalent Binding ResidueKey Non-Covalent Interactions (Residues)Reference
CTX-M-15 (A)Ser70Lys234, Thr235, Ser237 (Sulfate group); Asn132, Asn104 (Carboxamide group) nih.gov
P. aeruginosa AmpC (C)Ser64Intramolecular hydrogen bond between amide and N1 of piperidine (B6355638) ring nih.govasm.org
OXA-10 (D)Ser70Stabilizing interactions within the active site acs.org
OXA-48 (D)Ser70Electrostatic interactions involving Arg214 rsc.org

High-resolution crystal structures have provided a detailed view of the conformation of the DBO ring of avibactam when bound to β-lactamases. nih.gov In its covalently bound, ring-opened state, the piperidine ring of the DBO core typically adopts a stable chair or half-chair conformation. acs.orgasm.org This conformation is crucial for positioning the substituent groups optimally for interaction with the active site residues. For instance, in the complex with CTX-M-14, the conformation allows the carboxamide and hydroxylamine substituents to adopt a pseudoaxial orientation, which is believed to be important for the subsequent recyclization step. acs.org The specific conformation can vary slightly between different enzyme classes, reflecting the subtle differences in their active site architecture. nih.gov

A hallmark of avibactam is its mechanism of reversible covalent inhibition. researchgate.net Unlike other β-lactamase inhibitors that form quasi-irreversible or irreversible acyl-enzyme complexes, the avibactam-enzyme complex can undergo deacylation. researchgate.netnih.govsemanticscholar.org This process involves the reformation of the DBO ring and the release of intact, active avibactam. nih.gov Crystallographic evidence has captured snapshots of both the ring-opened and, in some cases, a subpopulation of the ring-closed form of avibactam within the active site of enzymes like P. aeruginosa AmpC, providing a structural rationale for this reversibility. nih.govasm.org The recyclization is facilitated by the specific positioning of the opened ring and the surrounding active site residues, which promote the intramolecular cyclization reaction over hydrolysis by a water molecule. acs.orgnih.gov This unique mechanism allows a single molecule of avibactam to inhibit multiple enzyme molecules, contributing to its high efficacy. mdpi.com

Molecular Docking Simulations of Avibactam and its Analogues

Complementing experimental structural data, computational methods such as molecular docking and molecular dynamics simulations have become powerful tools for studying avibactam-enzyme interactions. These approaches allow for the prediction of binding modes, estimation of binding affinities, and exploration of the dynamic nature of these interactions.

Molecular docking simulations are routinely used to predict how avibactam and its analogues fit into the active sites of various β-lactamases. researchgate.netrsc.org These computational models can accurately replicate the binding poses observed in crystal structures and provide estimates of the binding free energy, which correlates with inhibitory potency. nih.govnih.gov For instance, docking studies have successfully modeled the Michaelis-Menten complex of avibactam with β-lactamases, providing insights into the initial non-covalent interactions that precede the covalent bond formation. researchgate.net These simulations are crucial for understanding the structure-activity relationships of different avibactam analogues and for predicting their spectrum of activity against newly emerging β-lactamase variants. researchgate.net

Table 2: Examples of Computational Studies on Avibactam and its Analogues.
Study TypeEnzyme TargetKey Findings/ApplicationsReference
Molecular DockingBlaMab (M. abscessus)Predicted binding mode of avibactam as a Michaelis-Menten complex and as an acyl-enzyme. researchgate.net
Molecular DynamicsOXA-48 and variantsRevealed electrostatic repulsion between Arg214 and nacubactam, explaining differences in potency compared to avibactam. rsc.org
Virtual ScreeningClass A β-lactamasesUsed to identify novel inhibitor scaffolds with favorable binding affinities. researchgate.net

The structural and mechanistic understanding of avibactam has provided a foundation for the discovery of new β-lactamase inhibitors through virtual screening. researchgate.net In this approach, large digital libraries of chemical compounds are computationally docked into the active site of a target enzyme. nih.govmdpi.com Compounds are scored and ranked based on their predicted binding affinity and complementarity to the active site. The avibactam scaffold itself serves as a valuable template in these screening campaigns, enabling "scaffold hopping" approaches to identify structurally novel compounds that retain the key pharmacophoric features required for potent inhibition. researchgate.net This strategy has been successfully employed to identify novel chemotypes, such as 4-ideneamino-4H-1,2,4-triazoles and pyrazolo[3,4-b]pyridines, as potential inhibitors of challenging enzymes like OXA-48. nih.gov These computational hits can then be synthesized and tested experimentally, accelerating the pace of inhibitor discovery.

Molecular Dynamics Simulations to Explore Inhibitor Dynamics

Molecular dynamics (MD) simulations have proven to be an invaluable tool for exploring the dynamic nature of avibactam and its interactions with β-lactamases. These simulations, which model the movement of atoms and molecules over time, provide a detailed view of the conformational changes and energy landscapes that govern the inhibition process.

MD simulations have revealed the conformational flexibility of both avibactam and the active sites of its target enzymes. Upon binding, avibactam induces conformational changes in the enzyme active site, and in turn, the enzyme's structure influences the conformation of the bound inhibitor. For instance, in Class C β-lactamases, the binding of avibactam leads to a shift in the position of key residues such as Tyr150 and Lys67, facilitating the formation of a covalent bond. nih.gov The diazabicyclooctane core of avibactam itself possesses a degree of flexibility that allows it to adopt an optimal conformation for interacting with the specific residues of different β-lactamases. researchgate.net This adaptability is a key factor in its broad-spectrum activity against Class A, Class C, and some Class D enzymes. nih.gov

Structural analyses of avibactam bound to the BlaR1 sensor domain from Staphylococcus aureus have shown that the inhibitor can adopt two distinct conformations within the active site, oriented approximately 180° to each other. This highlights the conformational adaptability of avibactam to different binding pockets.

The inhibitory action of avibactam is characterized by a reversible acylation mechanism, a process that has been extensively studied through MD simulations. These simulations have detailed the step-by-step process of the covalent bond formation (acylation) between avibactam and the active site serine of the β-lactamase, as well as the subsequent breaking of this bond (deacylation).

During acylation, the carbonyl carbon of avibactam's urea moiety is attacked by the hydroxyl group of the catalytic serine. Simulations have elucidated the role of key active site residues in facilitating this reaction. For example, in Class A β-lactamases like CTX-M-15, Ser130 has been identified as playing a crucial role as a general base in the deacylation step, which allows for the recycling of the inhibitor. researchgate.net In Class C enzymes, residues like Tyr150 and Lys67 are positioned to act as catalytic partners in the acylation process. nih.gov

MD simulations have also been instrumental in understanding the factors that contribute to the slow deacylation rate, which is a hallmark of avibactam's efficacy. The stability of the acyl-enzyme complex is a critical determinant of the inhibitor's potency. Simulations have shown that the conformational arrangement of the bound avibactam and the network of hydrogen bonds within the active site contribute to this stability.

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies

To gain a more profound understanding of the chemical reactions involved in the inhibition mechanism, researchers have employed hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods. These approaches treat the core reactive components of the system (the inhibitor and key active site residues) with high-level quantum mechanics, while the surrounding protein and solvent are modeled using classical molecular mechanics. This allows for an accurate description of the electronic rearrangements that occur during bond formation and cleavage.

QM/MM simulations have been pivotal in characterizing the transition states of both the acylation and deacylation reactions. The transition state is a high-energy, transient species that represents the energetic barrier to the reaction. By mapping the energy profile of the reaction pathway, QM/MM studies can pinpoint the structure and energetics of these critical intermediates.

For the acylation of avibactam with the KPC-2 enzyme, a Class A β-lactamase, QM/MM calculations have shown that the reaction proceeds through a tetrahedral intermediate, with the formation of this intermediate being the rate-limiting step. chemrxiv.org These studies have also highlighted the roles of specific residues, such as Lys73, in activating the catalytic serine for nucleophilic attack.

By calculating the free energy changes along the reaction coordinate, QM/MM studies provide a detailed energetic landscape of the enzyme-inhibitor complex formation and dissociation. This landscape reveals the activation energy barriers for acylation and deacylation, which are directly related to the rates of these processes.

For instance, in the inhibition of KPC-2 by avibactam, the activation barrier for acylation has been calculated to be approximately 19.5 kcal/mol, while the barrier for deacylation is higher, at around 23.0 kcal/mol. chemrxiv.org This difference in activation energies explains the slow off-rate of the inhibitor and its potent inhibitory activity. These computational findings are in good agreement with experimental kinetic data.

EnzymeReaction StepActivation Barrier (kcal/mol)Rate Constant (s⁻¹)
KPC-2Acylation19.51.2 x 10⁻¹
KPC-2Deacylation23.03.9 x 10⁻⁴

Structure-Activity Relationship (SAR) Elucidation through Computational and Structural Data Integration

The integration of computational and structural data has been instrumental in elucidating the structure-activity relationships (SAR) of avibactam and its analogs. By correlating the structural features of these inhibitors with their biological activity, researchers can identify the key molecular determinants of potency and spectrum.

Structural studies of avibactam in complex with various β-lactamases have revealed the critical interactions that anchor the inhibitor in the active site. nih.govresearchgate.net The sulfate group of avibactam, for example, forms important hydrogen bonds with conserved residues in the active sites of many β-lactamases. The carboxamide moiety also participates in crucial hydrogen bonding interactions.

Computational analyses, including molecular docking and MD simulations, allow for the prediction of how modifications to the avibactam scaffold will affect its binding affinity and inhibitory activity. For instance, the replacement of the carboxamide group with a fluorine atom in a novel diazabicyclooctane inhibitor, ANT3310, was guided by computational modeling and resulted in a compound with restored activity against carbapenem-resistant Acinetobacter baumannii. nih.gov

Furthermore, the analysis of naturally occurring variations in the active sites of different β-lactamases, combined with structural and computational data, can help to predict the spectrum of activity of avibactam. nih.gov For example, variations in the Ω-loop of PER enzymes have been shown to impact the effectiveness of avibactam. nih.gov This integrated approach not only explains the broad spectrum of avibactam but also provides a rational basis for the design of new inhibitors with improved properties against resistant enzymes.

CompoundTarget EnzymeKey Structural FeatureImpact on Activity
AvibactamClass A, C, some D β-lactamasesDiazabicyclooctane core with sulfate and carboxamide groupsBroad-spectrum inhibition
ANT3310Carbapenem-resistant A. baumanniiFluorine atom replacing the carboxamideRestored carbapenem activity

Preclinical in Vitro Enzymatic and Cellular Characterization of Inhibition

Enzyme Kinetic Studies for Dissociation Constant (Ki) and Inhibition Constant (IC50) Determination

The inhibitory activity of avibactam (B1665839) has been quantified through detailed enzyme kinetic studies. The efficiency of acylation, represented by the k₂/Kᵢ ratio, varies across different β-lactamase enzymes. For instance, the acylation efficiency ranges from 1.1 × 10¹ M⁻¹s⁻¹ for the class D enzyme OXA-10 to 1.0 × 10⁵ M⁻¹s⁻¹ for the class A enzyme CTX-M-15. nih.govnih.gov Against the class A carbapenemase KPC-2, the inhibition efficiency is approximately 10-fold weaker than for CTX-M-15 and TEM-1. nih.gov For class C enzymes, such as Enterobacter cloacae P99 AmpC and Pseudomonas aeruginosa PAO1 AmpC, the acylation efficiency is greater than 10³ M⁻¹s⁻¹. nih.gov The class D enzymes show considerable diversity in their interaction with avibactam; the acylation rate for OXA-48 is similar to that of class C enzymes, whereas for OXA-10, it is about 100-fold lower. nih.gov

The deacylation rates, which determine the duration of inhibition, also differ significantly among β-lactamase classes. For the class A enzymes CTX-M-15 and KPC-2, the half-lives for enzyme activity recovery are 40 and 82 minutes, respectively. nih.gov In the class C category, the off-rate for P. aeruginosa PAO1 AmpC is about 50-fold faster than for E. cloacae P99 AmpC, leading to half-lives of 6 and 300 minutes, respectively. nih.gov Class D enzymes generally exhibit slower off-rates, with the acyl-enzyme complex of OXA-10 having a particularly long half-life of over 5 days. nih.govnih.gov For the Enterobacter cloacae CHE β-lactamase, a class C enzyme, kinetic analysis revealed a k₊₂/K value of 200 ± 40 M⁻¹s⁻¹, indicating a decreased sensitivity to avibactam compared to the P99 enzyme. oup.com

Table 1: Kinetic Parameters of Avibactam Inhibition Against Various β-Lactamases

β-Lactamase Class Organism k₂/Kᵢ (M⁻¹s⁻¹) Half-life (min)
CTX-M-15 A Escherichia coli 1.0 x 10⁵ 40
KPC-2 A Klebsiella pneumoniae ~1.0 x 10⁴ 82
AmpC C Enterobacter cloacae P99 >10³ 300
AmpC C Pseudomonas aeruginosa PAO1 >10³ 6
OXA-10 D Pseudomonas aeruginosa 1.1 x 10¹ >7200
OXA-48 D Klebsiella pneumoniae ~10³ Not specified
CHE C Enterobacter cloacae 200 Not specified

In Vitro Bacterial Susceptibility Testing in Laboratory Settings (Mechanism-Focused)

The addition of a fixed concentration of avibactam (commonly 4 µg/mL) to a β-lactam antibiotic significantly lowers the minimum inhibitory concentrations (MICs) for many resistant bacterial strains. asm.org For example, in a study of multidrug-resistant Enterobacteriaceae and P. aeruginosa, ceftazidime-avibactam was active against over 99.9% of all Enterobacteriaceae isolates at a susceptible breakpoint of ≤8 µg/mL. asm.org This included 97.5% of carbapenem-resistant Enterobacteriaceae (CRE) isolates. asm.org

Against P. aeruginosa, ceftazidime-avibactam also shows potent activity, with MIC₅₀/₉₀ values of 2/4 µg/mL. asm.org For a collection of carbapenem-resistant Enterobacterales, 68.9% of isolates were susceptible to ceftazidime-avibactam. mdpi.com The MICs of ceftazidime (B193861) for many resistant strains were markedly reduced in the presence of avibactam, rendering them susceptible. asm.org For instance, the modal ceftazidime MIC for isolates producing KPC enzymes dropped from 16 to 0.5 mg/L when avibactam was added. oup.com

Table 2: Ceftazidime-Avibactam MICs against Resistant Gram-Negative Isolates

Organism Group Resistance Profile MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Percent Susceptible (%)
Enterobacteriaceae Multidrug-resistant (MDR) 0.25 1 99.2
Enterobacteriaceae Extensively drug-resistant (XDR) 0.5 2 97.8
Enterobacteriaceae Carbapenem-resistant (CRE) 0.5 2 97.5
Pseudomonas aeruginosa All isolates 2 4 97.1
Pseudomonas aeruginosa Multidrug-resistant (MDR) 4 16 86.5

Avibactam's ability to restore the activity of β-lactam antibiotics highlights its synergistic potential. When combined with ceftazidime, avibactam restores susceptibility in isolates that are resistant due to the production of serine β-lactamases. asm.orgasm.orgoup.com Studies have demonstrated this synergy against a wide array of pathogens. For example, the combination of ceftazidime-avibactam with aztreonam (B1666516) has shown 100% synergistic activity against metallo-β-lactamase (MBL)-producing Enterobacterales that are resistant to aztreonam alone. mjima.org This is particularly relevant as avibactam itself does not inhibit MBLs, but it protects aztreonam from co-produced class A, C, and some D enzymes, allowing aztreonam to exert its activity. oup.com

Synergy has also been observed with other antibiotics. In time-kill assays against carbapenem-resistant K. pneumoniae and multidrug-resistant P. aeruginosa, the combination of ceftazidime-avibactam with amikacin (B45834) or aztreonam was found to be synergistic. nih.gov Furthermore, combining ceftazidime-avibactam with meropenem (B701) showed effectiveness against P. aeruginosa, while the combination with fosfomycin (B1673569) was effective against K. pneumoniae. nih.gov Checkerboard assays have confirmed that for a majority of KPC-producing carbapenem-resistant Enterobacterales, the combination of ceftazidime-avibactam with meropenem has a synergistic effect. nih.gov

Investigation of Enzyme-Mediated Resistance Mechanisms

Despite the effectiveness of avibactam, resistance can emerge through mutations in the genes encoding β-lactamases. Several studies have identified specific amino acid substitutions in KPC enzymes that lead to reduced susceptibility to avibactam. For example, variants of KPC-2 with substitutions at positions S130G, K234R, and R220M have been shown to elevate the MICs of ampicillin-avibactam combinations. asm.orgnih.gov The S130G substitution, in particular, significantly impairs the acylation of KPC-2 by avibactam, reducing the k₂/K ratio by four orders of magnitude. asm.orgnih.gov

Mutations within the Ω-loop of KPC enzymes, such as D179Y, can also confer resistance to ceftazidime-avibactam. nih.govnih.gov These mutations often come at a fitness cost, as they can lead to reduced carbapenemase activity, thereby restoring susceptibility to carbapenems. nih.govnih.gov Novel KPC-2 variants, such as KPC-33, KPC-35, KPC-76, KPC-78, and KPC-79, have been identified in clinical isolates following ceftazidime-avibactam therapy. nih.govasm.org These variants often contain mutations or deletions in the loop surrounding the active site, which alters their interaction with avibactam while diminishing their ability to hydrolyze carbapenems. asm.orgfrontiersin.orgasm.org

Molecular Basis of Resistance Emergence in Laboratory Strains

The emergence of resistance to avibactam, primarily when used in combination with ceftazidime, has been investigated in various laboratory-based in vitro studies. These studies have been crucial in elucidating the genetic and molecular mechanisms that can lead to reduced susceptibility. The primary mechanisms identified involve mutations within the genes encoding β-lactamase enzymes, which can alter the enzyme's structure and its interaction with both the partner β-lactam and avibactam itself.

In studies involving Enterobacteriaceae that produce the KPC-3 carbapenemase, resistance to ceftazidime-avibactam has been selected for in both single-step and multi-step selection experiments. nih.gov Sequencing of the blaKPC gene in these resistant mutants has revealed a variety of genetic alterations, including point mutations and insertions. nih.govasm.org A notable and frequent mutation observed is the substitution of aspartic acid at position 179 with tyrosine (Asp179Tyr). nih.gov This particular residue is critical as it typically forms a salt bridge that helps to stabilize the Ω-loop of the KPC enzyme. nih.gov Alterations in this loop are thought to increase the enzyme's specificity for ceftazidime, effectively allowing ceftazidime to protect the enzyme from inhibition by avibactam. nih.gov

The development of resistance through these mutations often comes with a fitness cost to the bacteria, a phenomenon known as collateral susceptibility. Many of the mutants selected for ceftazidime-avibactam resistance demonstrate reduced minimum inhibitory concentrations (MICs) to carbapenems and other cephalosporins, with the exception of ceftazidime. nih.govasm.org This suggests a trade-off where the mutations that confer resistance to the ceftazidime-avibactam combination simultaneously render the bacteria more susceptible to other classes of β-lactam antibiotics.

The table below summarizes key findings from in vitro selection studies on Enterobacteriaceae expressing KPC-3, detailing the mutations and their impact on antibiotic susceptibility.

Bacterial Strainβ-LactamaseMutation in β-Lactamase GeneChange in Ceftazidime-Avibactam MIC (μg/mL)Change in Carbapenem MICsReference
Enterobacter cloacaeKPC-3Asp179TyrIncrease from 1-8 to 16->256Reduced nih.govasm.org
Klebsiella pneumoniaeKPC-3Asp179TyrIncrease from 1-8 to 16->256Reduced nih.govasm.org
Enterobacter cloacaeKPC-3Insertions C-terminal to Ω-loopIncrease from 1-8 to 16->256Reduced nih.govasm.org
Klebsiella pneumoniaeKPC-3Insertions C-terminal to Ω-loopIncrease from 1-8 to 16->256Reduced nih.govasm.org

Beyond KPC-producing organisms, laboratory studies have also explored the potential for resistance development in bacteria producing other types of β-lactamases, such as OXA-48-like enzymes. In vitro serial passage experiments with K. pneumoniae expressing OXA-48-like β-lactamases have demonstrated that resistance to ceftazidime-avibactam can emerge over time, with MICs increasing significantly after multiple passages. nih.gov

Similarly, in strains with derepressed AmpC β-lactamases, mutations within the ampC gene have been identified as a mechanism of resistance. These mutations can include deletions of various sizes within the Ω-loop region of the AmpC enzyme. oup.comconsensus.app Such structural modifications can impact the binding of avibactam, thereby reducing its inhibitory activity and allowing for the hydrolysis of ceftazidime. consensus.app For instance, the N346Y substitution in various AmpC β-lactamases has been shown to confer resistance to the ceftazidime-avibactam combination. nih.govresearchgate.net

The following table provides an overview of resistance development in laboratory strains with non-KPC β-lactamases.

Bacterial Strainβ-Lactamase TypeMolecular ChangeChange in Ceftazidime-Avibactam MIC (μg/mL)Reference
Klebsiella pneumoniaeOXA-48-likeNot specifiedIncrease from 0.25-4 to 16-256 nih.gov
Pseudomonas aeruginosaDerepressed AmpCDeletions in Ω-loop of AmpCIncrease to 64-256 oup.comconsensus.app
Escherichia coli (recombinant)AmpCcloacae, DHA-1N346Y substitution64-fold increase nih.govresearchgate.net

Advanced Analytical Methodologies for Research and Development

High-Performance Liquid Chromatography (HPLC) for Purity, Content, and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and quantifying the content of Avibactam (B1665839) Butylammonium (B8472290) Salt. Its high resolution and sensitivity make it ideal for separating the active pharmaceutical ingredient from potential impurities, degradation products, and related substances.

The development of a robust HPLC method for Avibactam requires careful optimization of chromatographic conditions to achieve efficient separation. wisdomlib.org Reverse-phase HPLC (RP-HPLC) is commonly utilized for the analysis of Avibactam in combination with other drugs. ijets.in These methods typically employ C18 columns and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. wisdomlib.orgijets.in

Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ijets.in Key validation parameters include specificity, linearity, precision, accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). iosrphr.org Specificity ensures that the analyte peak is free from interference from other components. iosrphr.org Linearity is established over a defined concentration range, while accuracy is determined by recovery studies, with typical recoveries for Avibactam being around 100%. ijets.inslideshare.net Precision is assessed at both the system and method levels, with a relative standard deviation (RSD) of less than 2% being acceptable. ijets.in The sensitivity of the method is demonstrated by low LOD and LOQ values, for instance, 0.11 μg/mL and 0.34 μg/mL for Avibactam, respectively, indicating the method's capability to detect and quantify trace amounts. ijets.in

Table 1: Example RP-HPLC Method Parameters for Avibactam Analysis

ParameterCondition 1Condition 2Condition 3
Column ODS C18 (250mm x 4.6 mm, 5 µm) ijets.inInertsil ODS (150 mm x 4.6 mm, 5 µm) iosrphr.orgNot Specified slideshare.net
Mobile Phase Buffer, Acetonitrile, Methanol (Isocratic) ijets.inPotassium dihydrogen ortho phosphate (B84403) buffer (pH 3.0) and Methanol (30:70 v/v) iosrphr.orgMixed phosphate buffer (pH 4) and Acetonitrile (60:40 v/v) slideshare.net
Flow Rate 1.0 mL/min ijets.in1.0 mL/min iosrphr.orgNot Specified slideshare.net
Detection (UV) 260 nm ijets.in260 nm iosrphr.org231 nm slideshare.net
Column Temperature 30°C ijets.inNot Specified iosrphr.orgNot Specified slideshare.net
Retention Time (Avibactam) 3.725 min ijets.in3.7 min iosrphr.org4.410 min slideshare.net

Avibactam possesses multiple stereocenters, making the control of its stereoisomeric purity a critical aspect of quality control. The biological activity of stereoisomers can differ significantly, necessitating analytical methods capable of separating and quantifying them. americanpharmaceuticalreview.com Chiral HPLC is the primary technique for assessing the stereoisomeric purity of Avibactam and its intermediates. researchgate.net

The development of chiral HPLC methods involves screening various chiral stationary phases (CSPs) to find one that provides adequate resolution between the desired enantiomer and its stereoisomers. americanpharmaceuticalreview.comresearchgate.net For intermediates in the synthesis of Avibactam, such as the oxalate (B1200264) salt of benzyl (B1604629) (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate, chiral HPLC methods have been successfully developed to separate the main (2S,5R) isomer from its (2S,5S), (2R,5S), and (2R,5R) stereoisomers. researchgate.net The validation of these chiral methods is crucial for accurately determining the diastereomeric purity of key synthetic precursors, thereby ensuring the stereochemical integrity of the final Avibactam Butylammonium Salt. researchgate.netgoogle.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods probe the molecular structure at the atomic and functional group levels, providing a comprehensive chemical fingerprint of the compound.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Avibactam Moiety (in D₂O) acs.org

Assignment¹H NMR (500 MHz)¹³C NMR (126 MHz)
H-5 4.15 (dd, J = 5.8, 2.8 Hz, 1H)60.43
H-2 4.01 (d, J = 7.5 Hz, 1H)59.93
CH₂ (Bridge) 3.28 (d, J = 12.2 Hz, 1H), 3.06 (d, J = 12.2 Hz, 1H)47.33
CH₂ 2.23–2.09 (m, 1H), 2.06–1.96 (m, 1H)20.03
CH₂ 1.94–1.82 (m, 1H), 1.81–1.69 (m, 1H)18.31
C=O (Amide) -174.72
C=O (Urea) -169.53

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₇H₁₀N₃O₆S · C₄H₁₂N, corresponding to a molecular weight of 338.381 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

When subjected to analysis, typically by techniques like electrospray ionization (ESI), the compound will show a molecular ion peak corresponding to its mass. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion. nih.gov The resulting fragmentation pattern provides valuable structural information. libretexts.org For this compound, expected fragmentation pathways could include the loss of the butylammonium counterion ([M-C₄H₁₂N]⁻), cleavage of the carbamoyl (B1232498) group, and ruptures within the diazabicyclooctane ring system. libretexts.orgchemguide.co.uk Analyzing these fragments helps to confirm the connectivity and structure of the parent molecule.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. semanticscholar.orgnih.gov These methods are rapid, non-destructive, and essential for confirming the identity of this compound.

The FTIR spectrum of Avibactam shows characteristic absorption bands corresponding to its various functional groups. acs.org Key vibrational modes include N-H stretching from the amide and amine groups, C-H stretching from the aliphatic portions, and strong C=O stretching from the amide and urea (B33335) carbonyls. researchgate.net The sulfate (B86663) group also gives rise to characteristic S=O stretching bands. acs.org

Table 3: Key FTIR Absorption Bands for Avibactam Moiety acs.org

Wavenumber (cm⁻¹)Assignment
3459 N-H Stretching
1749 C=O Stretching (Urea)
1675 C=O Stretching (Amide)
1361, 1270, 1013 S=O Stretching (Sulfate)

Both FTIR and Raman spectroscopy are also highly sensitive to the solid-state form of a compound. Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact physical properties. Subtle differences in the crystal lattice of different polymorphs will result in detectable shifts in the vibrational spectra. researchgate.net Therefore, these techniques are valuable tools for screening for and identifying different polymorphic forms of this compound during development.

Advanced Methods for Quantification in Research Samples

Development of Assays for In Vitro Enzyme Kinetic Studies

The investigation of this compound as a β-lactamase inhibitor necessitates the development of precise and robust in vitro enzyme kinetic assays. These assays are fundamental to characterizing the mechanism of inhibition and determining key kinetic parameters. The primary methodology involves monitoring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by a purified β-lactamase enzyme in the presence and absence of Avibactam. The change in absorbance over time, resulting from the opening of the β-lactam ring of the substrate, allows for the calculation of reaction rates.

A key aspect of these assays is the determination of the acylation efficiency (k₂/Kᵢ) and the deacylation rate (k₋₂). Avibactam is a covalent, reversible inhibitor, meaning it forms a temporary covalent bond with the serine residue in the active site of the β-lactamase. The acylation efficiency represents the rate of this covalent bond formation, while the deacylation rate reflects the rate at which the bond breaks and the enzyme is regenerated.

Detailed kinetic studies have been performed to elucidate the interaction of avibactam with a range of clinically relevant β-lactamase enzymes, including those from Ambler classes A, C, and D. These studies have revealed that the efficiency of acylation and the stability of the resulting acyl-enzyme complex vary significantly across different β-lactamase classes. For instance, the acylation efficiency of avibactam is generally highest against class A β-lactamases, followed by class C, and then class D enzymes. The stability of the acyl-enzyme complex, often expressed as its half-life (t₁/₂), also shows considerable variation, with some complexes being stable for extended periods.

Table 1: Kinetic Parameters of Avibactam Against Various β-Lactamase Enzymes

Enzymeβ-Lactamase ClassAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Rate (k₋₂) (s⁻¹)Half-life (t₁/₂) (min)
CTX-M-15A1.0 x 10⁵2.9 x 10⁻⁴40
KPC-2A3.1 x 10⁴1.4 x 10⁻⁴82
AmpC (P. aeruginosa)C2.3 x 10³1.9 x 10⁻³6
AmpC (E. cloacae)C1.1 x 10⁴3.8 x 10⁻⁵300
OXA-10D1.1 x 10¹<1 x 10⁻⁶>7200
OXA-48D1.8 x 10³2.1 x 10⁻⁵550

This table is interactive. You can sort and filter the data by clicking on the column headers.

Quantification in Cell Culture Supernatants for Cellular Permeability Studies

Evaluating the cellular permeability of this compound is crucial for understanding its ability to reach its target periplasmic β-lactamase enzymes in Gram-negative bacteria. In vitro cellular permeability is commonly assessed using cell-based models, such as the Caco-2 cell monolayer assay, which simulates the human intestinal epithelium. The quantification of avibactam in the cell culture supernatants from these assays is a critical step in determining its permeability characteristics.

The most prevalent and robust analytical technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential for detecting and quantifying the low concentrations of the compound that may permeate the cell monolayer.

The general workflow for such a study involves the following steps:

Sample Preparation: Aliquots of the apical and basolateral cell culture media are collected at predetermined time points. To ensure the accuracy of the quantification, a protein precipitation step is typically employed to remove proteins and other cellular debris that could interfere with the analysis. This is often achieved by adding a cold organic solvent, such as acetonitrile, to the supernatant samples. Following centrifugation, the clear supernatant is collected for analysis.

LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. Chromatographic separation is typically achieved using a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column, which separates avibactam from other components in the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized (usually by electrospray ionization, ESI) and fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to ensure highly selective and sensitive quantification.

Data Analysis: The concentration of this compound in the samples is determined by comparing the peak areas to a standard curve prepared with known concentrations of the compound in the same cell culture medium. The apparent permeability coefficient (Papp) is then calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

dQ/dt is the rate of permeation of the drug across the cells.

A is the surface area of the cell monolayer.

C₀ is the initial concentration of the drug in the donor compartment.

The development and validation of such an LC-MS/MS assay would adhere to regulatory guidelines, ensuring its accuracy, precision, linearity, and stability.

Quality Control and Reference Material Characterization for Research Applications

The availability of a well-characterized reference material for this compound is paramount for ensuring the accuracy, reproducibility, and reliability of research and development studies. This reference standard serves as a benchmark for the identification and quantification of the compound in various analytical applications. The characterization and quality control of this reference material involve a comprehensive suite of analytical techniques to confirm its identity, purity, and potency.

Certified reference materials for avibactam are commercially available from various suppliers who provide a Certificate of Analysis (CoA) detailing the characterization results. schd-shimadzu.comlgcstandards.commedchemexpress.com The key analytical methodologies employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the chemical structure of the this compound. The observed chemical shifts, coupling constants, and integration of the peaks in the NMR spectrum are compared with the expected structure to provide unambiguous identification. For instance, the ¹H NMR spectrum of avibactam in D₂O would show characteristic peaks corresponding to the protons on the bicyclic core and the butylammonium counterion. allfordrugs.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which provides further confirmation of its elemental composition. The observed mass-to-charge ratio (m/z) of the molecular ion should be consistent with the calculated theoretical mass. allfordrugs.com

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the reference material. A validated HPLC method, typically using a reversed-phase column and UV detection, is employed to separate avibactam from any potential impurities. The purity is generally reported as a percentage based on the peak area of the main component relative to the total peak area. A purity of ≥98% is common for reference standards. sigmaaldrich.com

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula of this compound.

Water Content: The water content of the reference material is determined using methods like Karl Fischer titration, as the presence of water can affect the accurate weighing of the compound for preparing standard solutions.

The Certificate of Analysis for a reference standard of this compound will typically include the results from these analyses, confirming that the material meets the required specifications for its intended use in research and quality control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.